molecular formula C21H20FN3O4S B2940783 methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1105228-01-0

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B2940783
CAS-Nummer: 1105228-01-0
Molekulargewicht: 429.47
InChI-Schlüssel: VVXMLOKMFBSHNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 3: A 4-fluorophenyl substituent, contributing to lipophilicity and electronic modulation via the electron-withdrawing fluorine atom.
  • Position 6: A cyclopropyl group, which may improve metabolic stability by reducing oxidative degradation.

The molecular formula is C₂₃H₂₂FN₃O₄S, with a calculated molecular weight of 455.5 g/mol.

Eigenschaften

IUPAC Name

methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMLOKMFBSHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 335.38 g/mol
  • Key Structural Features :
    • Pyrazolo[3,4-b]pyridine core
    • Cyclopropyl group at the 6-position
    • Tetrahydrothiophene moiety at the 1-position
    • Fluorophenyl substitution at the 3-position

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often act as inhibitors of various kinases, including tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. This compound has shown promise as a lead compound for drug development targeting TRK proteins due to its structural characteristics that facilitate binding to these targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Steric Bulk : The size and shape of substituents on the pyrazolo ring can significantly affect agonistic activity towards receptors such as human peroxisome proliferator-activated receptor alpha (hPPARα) .
  • Functional Group Positioning : The arrangement of hydrophobic tails and acidic groups plays a critical role in modulating activity against specific biological targets .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives, including the compound . In vitro assays demonstrated that these compounds exhibit potent cytotoxicity against various cancer cell lines, with IC50_{50} values ranging from 0.3 to 24 µM depending on structural modifications .

CompoundCell LineIC50_{50} Value (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Induces apoptosis
Compound BA549 (Lung Cancer)12.0Inhibits cell migration
Methyl 6-cyclopropyl...VariousTBDTRK inhibition

Pharmacological Applications

The compound has been investigated for its potential applications in treating metabolic disorders due to its interaction with hPPARα, which is involved in lipid metabolism . Additionally, it shows promise as a scaffold for developing novel kinase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name (IUPAC) Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: 1,1-dioxidotetrahydrothiophen-3-yl; 3: 4-fluorophenyl; 6: cyclopropyl; 4: methyl carboxylate Sulfone, fluorophenyl, cyclopropyl, ester C₂₃H₂₂FN₃O₄S 455.5 Enhanced metabolic stability (cyclopropyl), polar sulfone group
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: 1,1-dioxidotetrahydrothiophen-3-yl; 3: methyl; 6: thiophen-2-yl; 4: carboxamide Sulfone, thiophene, carboxamide C₂₃H₂₀FN₅O₃S 473.5 Thiophene enhances π-π stacking; carboxamide improves solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 7: 4-nitrophenyl; 8: cyano; 5,6: diethyl carboxylate Nitro, cyano, ester C₂₉H₂₈N₄O₆ 540.6 Nitro group increases electrophilicity; cyano stabilizes charge
1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine 1: 4-fluoro-2-hydroxyphenyl Fluorophenyl, hydroxyl C₁₁H₉FN₄O 232.2 Hydroxyl group introduces H-bond donor capability

Key Observations

This contrasts with hydroxyl-containing analogs (e.g., ) that prioritize H-bond donation .

Substituent Effects on Pharmacokinetics: The cyclopropyl group at position 6 in the target compound may reduce oxidative metabolism compared to the thiophene in ’s analog, which could undergo cytochrome P450-mediated oxidation .

Electronic Modulation: The 4-fluorophenyl group in the target compound and ’s analog provides electron-withdrawing effects, stabilizing aromatic interactions.

Biological Activity Inference :

  • While biological data are unavailable for the target compound, the sulfone and fluorophenyl groups are associated with kinase inhibition in related structures. ’s thiophene substituent suggests activity in π-rich binding pockets, such as ATP sites in enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.